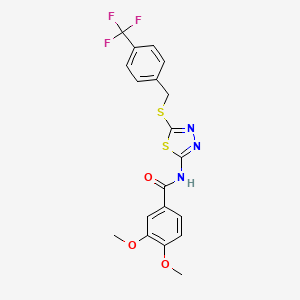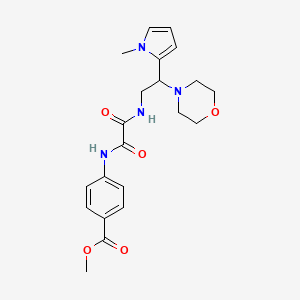
methyl 4-(2-((2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)amino)-2-oxoacetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrrole ring, which is a five-membered aromatic ring with four carbon atoms and one nitrogen atom. The pyrrole ring is substituted with a methyl group at the 1-position. The compound also contains a morpholino group, an acetamido group, and a benzoate ester group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrole ring is aromatic and planar, while the morpholino group would add some three-dimensionality to the structure. The benzoate ester group is also planar, but its orientation relative to the pyrrole ring would depend on the specifics of the compound’s synthesis .Applications De Recherche Scientifique
Other Biological Activities
Given the compound’s complexity, it may exhibit additional biological activities. Researchers could explore its effects on enzymes, receptors, or other cellular processes. Investigating its interactions with specific targets could reveal novel applications.
For additional reading, you can refer to the following references:
- Elassar, A. Z. (2012). Synthesis, characterisation, and bioactivity of polysubstituted 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives. Journal of Chemical Research, 328–332
- Optimization of the α-glucosidase inhibitory activity of 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(priding-3-yl) acetamide derivatives
- Recent Progress for the Synthesis of Pyrrole Derivatives – An Update
Mécanisme D'action
Orientations Futures
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. If it shows promising biological activity, it could be further developed and optimized for potential use as a pharmaceutical or biotechnological tool .
Propriétés
IUPAC Name |
methyl 4-[[2-[[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]amino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5/c1-24-9-3-4-17(24)18(25-10-12-30-13-11-25)14-22-19(26)20(27)23-16-7-5-15(6-8-16)21(28)29-2/h3-9,18H,10-14H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFKYKDPBCXBJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-((2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)amino)-2-oxoacetamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

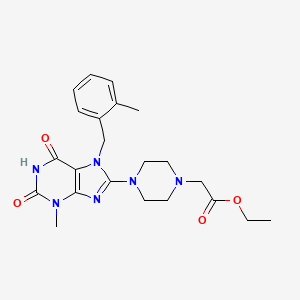
![2-amino-6-(2-(dimethylamino)ethyl)-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2390019.png)
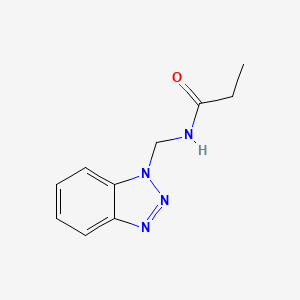
![2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2390021.png)
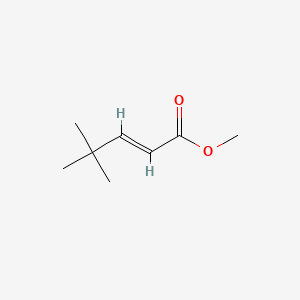
![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B2390025.png)
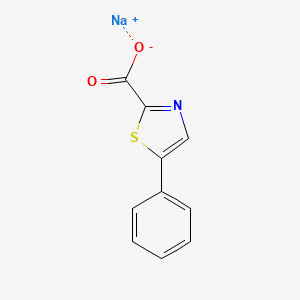
![2-Methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2390028.png)
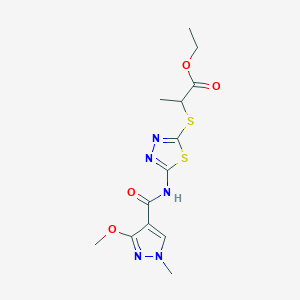

![2-hydroxy-N-isopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2390034.png)
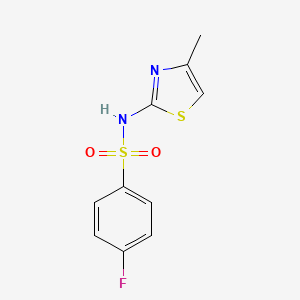
![Methyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2390037.png)
